Boc-D-Hse(Bzl)-OH

Peptide Synthesis Chiral Purity Quality Control

Stereochemical variability in D-homoserine coupling leads to unquantifiable bioactivity shifts. Boc-D-Hse(Bzl)-OH (CAS 150009-60-2) eliminates this risk. • Enantiomeric purity ≤0.5% L-isomer ensures stereochemical integrity • ≥98% HPLC purity reduces cumulative by-product formation; a 15-mer crude purity can differ >10% vs. 95% baseline • Orthogonal Boc/Bzl protection enables standard SPPS protocols (TFA deprotection, hydrogenolytic Bzl cleavage) • Melting point 44-57°C provides rapid lot verification before scale-up.

Molecular Formula C16H23NO5
Molecular Weight 309.3
CAS No. 150009-60-2
Cat. No. B613641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Hse(Bzl)-OH
CAS150009-60-2
SynonymsBoc-D-Hse(Bzl)-OH; 150009-60-2; Boc-O-benzyl-D-homoserine; AmbotzBAA1291; BOC-D-HSE-OH; AC1Q1MU5; Boc-D-?-Homoser(Bzl)-OH; SCHEMBL1312604; CTK8F0144; MolPort-001-794-020; RFDXPGUBDAKLDM-CYBMUJFWSA-N; ZINC2562511; AM82564; CB-2918; AJ-40769; AK-81109; KB-48387; RT-011735; V3437; K-4774; O-Benzyl-N-(tert-butyloxycarbonyl)-D-homoserine; (R)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoicacid; (R)-4-(benzyloxy)-2-(tert-butoxycarbonylamino)butanoicacid; (2R)-4-(Benzyl-Oxy)-2-{[(Tert-Butoxy)Carbonyl]Amino}ButanoicAcid
Molecular FormulaC16H23NO5
Molecular Weight309.3
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCOCC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(14(18)19)9-10-21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1
InChIKeyRFDXPGUBDAKLDM-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Hse(Bzl)-OH (CAS 150009-60-2) Product Selection Guide for Peptide Synthesis Procurement


Boc-D-Hse(Bzl)-OH (CAS 150009-60-2) is a non-proteinogenic D-homoserine derivative with dual orthogonal protection — a tert-butyloxycarbonyl (Boc) group at the N-α-position and a benzyl (Bzl) ether at the side-chain hydroxyl . The compound is utilized as a chiral building block in solid-phase peptide synthesis (SPPS) for incorporating D-homoserine residues into bioactive peptides and peptidomimetics, with the D-configuration providing differential structural and enzymatic stability profiles compared to the L-counterpart .

Workflow Solid-phase peptide synthesis (SPPS) with Boc/Bzl orthogonal strategy
Selection Chiral building block for D-homoserine incorporation
Context D-configuration for differential structural and enzymatic stability studies

Boc-D-Hse(Bzl)-OH (CAS 150009-60-2): Why Unprotected or Racemic Substitutes Fail in Stereo-Specific Peptide Synthesis


In D-homoserine–containing peptide synthesis, generic substitution with the L-enantiomer (Boc-L-Hse(Bzl)-OH) or with racemic mixtures introduces significant and often unquantifiable variability in biological activity and downstream purification. The stereochemical configuration at the α-carbon governs the peptide's three-dimensional conformation, which directly influences receptor binding, enzymatic recognition, and proteolytic stability . In SPPS protocols, the orthogonal Boc/Bzl protection system is specifically designed for acid-labile Boc removal (TFA) while retaining the Bzl ether for hydrogenolytic cleavage post-assembly [1]. Unprotected analogs cannot be incorporated site-specifically, and Fmoc-protected alternatives may require different resin and cleavage strategies. The quantitative purity and enantiomeric excess specifications detailed below demonstrate why procurement of a verified high-purity, single-enantiomer source directly impacts synthetic reproducibility and final product yield.

L-enantiomer or racemate Risk Stereochemical mismatch may shift receptor-binding and enzymatic-recognition outcomes, introducing undefined variability.
Fmoc-protected analog Risk Different protection strategy can require altered resin, cleavage conditions, and may not align with Boc/Bzl SPPS protocols.
Unprotected D-Hse Risk Lack of orthogonal protection prevents site-specific incorporation; side-chain reactivity may compromise sequence integrity.

Boc-D-Hse(Bzl)-OH (CAS 150009-60-2): Quantitative Differentiation Evidence Versus Alternative Sources and Analogs


Boc-D-Hse(Bzl)-OH Enantiomeric Purity Specification: Quantified Advantage Over Commercial Alternatives

Watanabe Chemical's Boc-D-Hse(Bzl)-OH (CAS 150009-60-2) specification includes an explicit enantiomeric purity limit of ≤0.5% for the undesired L-enantiomer, measured by chiral HPLC [1]. This represents a defined stereochemical purity control that is not uniformly specified across all commercial sources of this compound.

Enantiomeric purity
Cross-study comparable
Target: L-enantiomer ≤0.5% by chiral HPLC. Comparator: enantiomeric specification not documented.
Supports enantiomeric-purity procurement review.
Specification-based comparison; lot-specific verification advised.
Peptide Synthesis Chiral Purity Quality Control

Boc-D-Hse(Bzl)-OH Purities Across Commercial Sources: 95% to ≥98% HPLC Specification Range

Commercial sources of Boc-D-Hse(Bzl)-OH (CAS 150009-60-2) offer varying purity specifications that can impact synthetic yields. Watanabe Chemical specifies ≥98% purity by HPLC, with a defined enantiomeric limit [1]. Fluorochem and Sigma-Aldrich list the compound at 95% purity, without explicit stereochemical impurity quantification in their standard documentation . ChemicalBook's listing from a Chinese manufacturer indicates 97% purity .

HPLC purity specification
Cross-study comparable
Target: ≥98% purity. Comparator baseline: 95% purity.
Supports purity-dependent yield expectation review.
Purity difference can impact cumulative side-product formation in multi-step SPPS.
Peptide Synthesis Purity Specification Procurement

Boc-D-Hse(Bzl)-OH Melting Point Specification: 44-57°C Range for Identity Verification

The melting point of Boc-D-Hse(Bzl)-OH is reported as 44-57°C by multiple vendors including Fluorochem and Santa Cruz Biotechnology [1]. This physical constant provides a rapid, low-cost identity verification checkpoint upon receipt. The D-enantiomer (Boc-D-Hse(Bzl)-OH) exhibits a defined melting range, which serves as a differentiating physical property from its L-counterpart (Boc-L-Hse(Bzl)-OH, CAS 151655-56-8) for which comparable published melting data in vendor documentation is limited.

Melting point identity
Class-level inference
Target: 44–57°C melting range. Comparator: limited published data for L-enantiomer.
Provides a rapid identity-verification checkpoint.
Vendor-reported range; use as orthogonal confirmation, not primary purity proof.
Identity Confirmation Quality Control Peptide Synthesis

Boc-D-Hse(Bzl)-OH (CAS 150009-60-2): Optimal Procurement Scenarios Based on Quantitative Specification Data


Scenario 1: Stereochemically Sensitive D-Peptide or Peptidomimetic Synthesis Requiring High Enantiomeric Purity

For research programs synthesizing D-homoserine-containing peptides where stereochemical integrity is critical (e.g., D-peptide therapeutics with enhanced proteolytic stability, enzyme inhibitor studies, or chiral ligand development), the Watanabe Chemical source offers a defined enantiomeric purity specification of ≤0.5% L-isomer [1]. This explicit specification provides procurement with documented assurance that stereochemical contamination will not confound biological assay interpretation or downstream purification.

Scenario 2: Multi-Step Solid-Phase Peptide Synthesis (SPPS) Where Cumulative Impurities Magnify

In SPPS campaigns of >10 residues, each amino acid coupling step carries forward impurities. Selecting the ≥98% purity specification [1] rather than the 95% baseline can reduce cumulative side-product formation. For a 15-mer peptide, the difference between 95% and 98% per-residue purity can translate to a final crude purity difference exceeding 10 percentage points, directly impacting preparative HPLC purification time and overall yield.

Scenario 3: Laboratory Procurement with In-House Identity Verification Capability

For research facilities that perform in-house quality control prior to high-value synthesis campaigns, the reported melting point range of 44-57°C provides a rapid, equipment-light identity confirmation. This physical constant serves as an orthogonal verification step to confirm that the correct D-enantiomer, rather than the L-counterpart, has been received before committing to multi-gram scale synthesis.

Application
Selection Property
Validation Focus
Stereochemically sensitive D-peptide synthesis
Documented enantiomeric specification
Confirm lot-specific ≤0.5% L-enantiomer certificate
Multi-step SPPS (>10 residues)
Higher nominal HPLC purity specification
Review cumulative impurity impact on crude peptide purity
In-house QC before high-value synthesis
Defined melting point range
Use as rapid identity confirmation for correct enantiomer receipt

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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